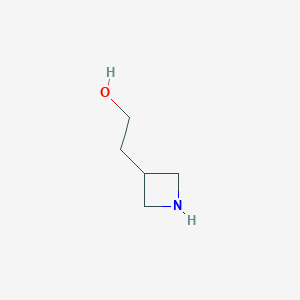
2-(Azétidin-3-yl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)ethan-1-ol: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group Azetidines are known for their strained ring structure, which imparts unique reactivity and properties to the compounds
Applications De Recherche Scientifique
2-(Azetidin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and materials templating.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(Azetidin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods:
Industrial production of 2-(Azetidin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions:
2-(Azetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)ethan-1-ol involves its reactivity due to the strained azetidine ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of various functionalized products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
2-Azetidinone:
3-Pyrrole-substituted 2-Azetidinones: These compounds are synthesized using catalytic amounts of molecular iodine under microwave irradiation and have applications in medicinal chemistry.
N-Substituted Azetidines: These compounds are used in various catalytic processes and as intermediates in organic synthesis.
Uniqueness:
2-(Azetidin-3-yl)ethan-1-ol is unique due to its combination of an azetidine ring and an ethan-1-ol group, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-(azetidin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMWIZGSBHAUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752956-75-5 |
Source


|
| Record name | 2-(azetidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)

![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2413166.png)


![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)
![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)
